molecular formula C42H55N7O7 B12789015 Noa-His-CVA-Ser-Amp CAS No. 150592-13-5

Noa-His-CVA-Ser-Amp

Cat. No.: B12789015
CAS No.: 150592-13-5
M. Wt: 769.9 g/mol
InChI Key: YCKVPKQIRFHJRX-YUFQDZNVSA-N
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Description

Noa-His-CVA-Ser-Amp is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a serine residue, which is a common feature in many biologically active peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-His-CVA-Ser-Amp typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Noa-His-CVA-Ser-Amp can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the amide bonds within the peptide chain.

    Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated product, while reduction of the amide bonds can lead to the formation of amines.

Scientific Research Applications

Noa-His-CVA-Ser-Amp has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in enzyme catalysis and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to protease activity.

    Industry: Utilized in the development of novel catalysts and materials.

Mechanism of Action

The mechanism of action of Noa-His-CVA-Ser-Amp involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residue plays a crucial role in these interactions, often participating in catalytic processes or binding events. The compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Noa-His-CVA-Ser-Amp can be compared to other similar compounds, such as:

    Noa-His-CVA-Ile-Amp: Contains an isoleucine residue instead of serine, leading to different biological activities.

    Noa-Ser-CVA-Ile-Amp: Similar structure but with variations in the amino acid sequence, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150592-13-5

Molecular Formula

C42H55N7O7

Molecular Weight

769.9 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C42H55N7O7/c1-27(2)33(40(53)49-36(24-50)41(54)45-23-30-15-8-9-18-44-30)21-37(51)34(19-28-11-4-3-5-12-28)48-42(55)35(20-31-22-43-26-46-31)47-39(52)25-56-38-17-10-14-29-13-6-7-16-32(29)38/h6-10,13-18,22,26-28,33-37,50-51H,3-5,11-12,19-21,23-25H2,1-2H3,(H,43,46)(H,45,54)(H,47,52)(H,48,55)(H,49,53)/t33-,34?,35-,36-,37-/m0/s1

InChI Key

YCKVPKQIRFHJRX-YUFQDZNVSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](CO)C(=O)NCC5=CC=CC=N5

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(CO)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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